

Improving the selectivity of GAK inhibitor 49 hydrochloride

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Compound of Interest

Compound Name: GAK inhibitor 49 hydrochloride

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Technical Support Center: GAK Inhibitor 49 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **GAK inhibitor 49 hydrochloride**. Our goal is to help you improve the selectivity of your experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is **GAK inhibitor 49 hydrochloride** and what are its primary targets?

A1: **GAK inhibitor 49 hydrochloride** is a potent, ATP-competitive inhibitor of Cyclin G-associated kinase (GAK) with a high affinity (Ki of 0.54 nM) and a cellular IC50 of 56 nM.[1][2] [3] Its primary known off-target is Receptor-Interacting Protein Kinase 2 (RIPK2).[2][3][4] It also exhibits weak inhibitory effects on AAK1, BMP2K, and STK16 at significantly higher concentrations.[2][3]

Q2: Why am I observing effects that are inconsistent with known GAK signaling pathways?

A2: Unexpected cellular phenotypes can arise from the off-target inhibition of RIPK2. GAK is primarily involved in clathrin-mediated endocytosis and vesicle trafficking. In contrast, RIPK2 is a key mediator of inflammatory signaling pathways, particularly downstream of NOD1 and



NOD2 receptors.[5][6] If your experimental phenotype involves inflammatory responses, it is likely due to the off-target effects on RIPK2.

Q3: How can I confirm if the observed effects in my experiment are on-target (GAK) or off-target (RIPK2)?

A3: To dissect the on-target versus off-target effects, consider the following control experiments:

- Use a structurally different GAK inhibitor: Employ a GAK inhibitor with a distinct chemical scaffold that has a different off-target profile. If the phenotype persists, it is more likely to be an on-target GAK effect.
- Rescue experiments: In a cell line with GAK knocked down or knocked out, the effects of the inhibitor should be diminished if they are on-target.
- RIPK2 knockout/knockdown cells: Test the inhibitor in cells lacking RIPK2. If the phenotype disappears, it confirms the effect is mediated by RIPK2.
- Downstream signaling analysis: Use techniques like Western blotting to probe the phosphorylation status of known downstream substrates of both GAK (e.g., AP2M1) and RIPK2 (e.g., NF-kB pathway activation).

Troubleshooting Guide: Improving Selectivity Issue: Off-target RIPK2 inhibition is confounding my results.

Root Cause Analysis:

The ATP-binding pockets of GAK and RIPK2 share structural similarities, leading to the cross-reactivity of ATP-competitive inhibitors like GAK inhibitor 49. To improve selectivity, modifications can be made to the inhibitor to exploit the subtle differences between the two kinase active sites.

Strategies for Optimization:

Structural Modification of the Inhibitor:



- Targeting Adjacent Pockets: Structure-based drug design can be employed to modify GAK inhibitor 49 to extend into less conserved regions adjacent to the ATP-binding site. Both GAK and RIPK2 have unique pockets near the ATP-binding site that can be targeted to enhance selectivity.[5][6]
- Exploiting the Activation Loop: The activation loop is a less conserved region among kinases. Designing derivatives of GAK inhibitor 49 that interact with the activation loop of GAK but not RIPK2 can significantly improve selectivity.[6][7]
- Allosteric Inhibition: Explore the development of inhibitors that bind to allosteric sites, which are distinct from the highly conserved ATP-binding pocket. A potential second binding site has been identified in GAK which could be a target for developing selective allosteric inhibitors.
- Experimental Design and Controls:
 - Titrate the Inhibitor Concentration: Use the lowest effective concentration of GAK
 inhibitor 49 hydrochloride in your experiments to minimize off-target effects. Perform a
 dose-response curve to determine the optimal concentration that inhibits GAK without
 significantly affecting RIPK2.
 - Use Multiple Cell Lines: The expression levels of GAK and RIPK2 can vary between cell lines. Using multiple cell lines can help to distinguish between on-target and off-target effects.

Data Presentation

Table 1: Potency and Selectivity Profile of GAK Inhibitor 49 Hydrochloride



Target	Parameter	Value	Reference(s)
GAK	Ki	0.54 nM	[2][4]
GAK	Cellular IC50	56 nM	[1]
RIPK2	Binding	Reported	[2][3][4]
AAK1	IC50	28 μΜ	[2][3]
ВМР2К	IC50	63 μM	[2][3]
STK16	IC50	>100 μM	[2][3]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

To comprehensively assess the selectivity of **GAK inhibitor 49 hydrochloride**, a kinome-wide binding assay is recommended. Commercial services like Eurofins DiscoverX's KINOMEscan™ can be utilized for this purpose.[8][9]

Methodology:

- Assay Principle: The assay is based on a competitive binding format where the test compound (GAK inhibitor 49 hydrochloride) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by qPCR.
- Procedure: a. Prepare a stock solution of GAK inhibitor 49 hydrochloride in DMSO (e.g., 10 mM). b. Submit the compound to the service provider for screening against their kinase panel (e.g., scanMAX panel of 468 kinases) at a single concentration (e.g., 1 μM or 10 μM). c. The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding.
- Data Analysis: The data can be visualized using a TREEspot[™] diagram, which maps the inhibitor's interactions across the human kinome. Calculate a selectivity score (S-score) to quantify the inhibitor's selectivity.



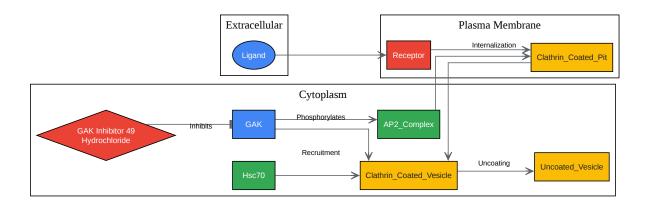
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

To confirm target engagement in a cellular context and differentiate between GAK and RIPK2 inhibition, a NanoBRET™ assay can be employed.

Methodology:

- Principle: This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase in live cells. The inhibitor competes with the tracer, leading to a decrease in the BRET signal.
- Procedure: a. Co-transfect cells with plasmids encoding for NanoLuc®-GAK or NanoLuc®-RIPK2 and a HaloTag®-transporter protein. b. Culture the cells and treat with the NanoBRET™ tracer and varying concentrations of GAK inhibitor 49 hydrochloride. c. Measure the BRET signal using a luminometer.
- Data Analysis: Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 for both GAK and RIPK2.

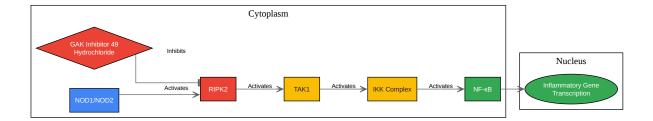
Visualizations

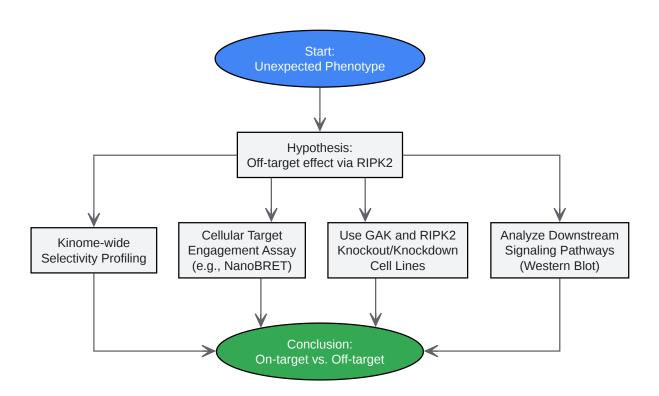




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Caption: GAK's role in clathrin-mediated endocytosis.





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